![molecular formula C14H17Cl2NO4 B558718 Boc-3,4-dichloro-L-phenylalanine CAS No. 80741-39-5](/img/structure/B558718.png)
Boc-3,4-dichloro-L-phenylalanine
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Overview
Description
“Boc-3,4-dichloro-L-phenylalanine” is a chemical compound with the empirical formula C14H17Cl2NO4 . It is also known by the synonyms “Boc-Phe(3,4-Cl2)-OH” and "N-Boc-3,4-dichloro-L-phenylalanine" .
Molecular Structure Analysis
The molecular structure of “Boc-3,4-dichloro-L-phenylalanine” contains a total of 38 bonds. There are 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .
Physical And Chemical Properties Analysis
“Boc-3,4-dichloro-L-phenylalanine” has a molecular weight of 334.20 . The compound appears as a white to off-white powder .
Scientific Research Applications
Antimicrobial Activity
Boc-3,4-dichloro-L-phenylalanine derivatives have been studied for their antimicrobial properties. These compounds have shown activity against various microbial strains, including Candida albicans and Microsporum gypsuem . The amide derivatives of phenylalanine, including those with chloro substitutions, can be synthesized and tested for their efficacy in inhibiting microbial growth .
Antioxidant Properties
These derivatives also exhibit antioxidant activities. They have been screened for their ability to scavenge free radicals using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay methods. Some compounds have shown good activity, indicating their potential as antioxidants .
Chelating Agents
Certain amide compounds of Boc-3,4-dichloro-L-phenylalanine act as metal chelating ligands, particularly with Fe2+ ions . This property is significant for applications in removing heavy metals from the body or environment, or in designing metal-based drugs .
Anti-inflammatory Applications
Derivatives of phenylalanine, including those with dichloro substitutions, have been studied for their potential in treating inflammatory autoimmune diseases. They can act as antagonists to specific antigens involved in inflammatory responses .
Anti-HIV Activity
Cyclic amide derivatives of L-phenylalanine have shown significant potential inhibition and toxicity profile for anti-HIV tests. The dichloro substitution may enhance the compound’s ability to inhibit the replication of the HIV virus .
Enzyme Inhibition
Phenylalanine derivatives are known to be potent inhibitors of certain enzymes. For example, 4-amino-N-acetylphenylalanine amide ATP phosphate ester derivatives are potent protein kinase inhibitors. This suggests that Boc-3,4-dichloro-L-phenylalanine could be used to modulate enzyme activity in various biochemical pathways .
Safety and Hazards
Mechanism of Action
Target of Action
A similar compound, boc-3,4-dichloro-d-phenylalanine, is used to prepare fluorinated β-aminoacyl 1,2,4-triazolo [4,3-a]piperazine amides as dipeptidyl peptidase iv inhibitors . This suggests that Boc-3,4-dichloro-L-phenylalanine might also interact with similar targets.
Mode of Action
Based on its structural similarity to boc-3,4-dichloro-d-phenylalanine, it can be inferred that it might interact with its targets in a similar manner .
Biochemical Pathways
Given its potential role as a dipeptidyl peptidase iv inhibitor , it might be involved in the regulation of insulin secretion and glucose homeostasis.
Result of Action
If it acts as a dipeptidyl peptidase iv inhibitor like its d-isomer , it might have antidiabetic effects.
properties
IUPAC Name |
(2S)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZIQCCPEDCGGN-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3,4-dichloro-L-phenylalanine |
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